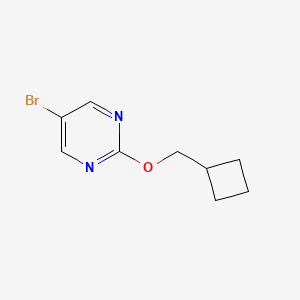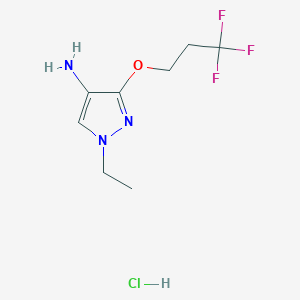
1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a trifluoropropoxy group, and an amine group, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride involves several steps, typically starting with the preparation of the pyrazole ring. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.
Attachment of the trifluoropropoxy group: This step involves the reaction of the pyrazole derivative with a trifluoropropyl halide under suitable conditions.
Amination: Introduction of the amine group at the 4-position of the pyrazole ring.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazole: Lacks the amine group at the 4-position.
1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine: Lacks the hydrochloride salt form.
1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-carboxamide: Contains a carboxamide group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
属性
IUPAC Name |
1-ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O.ClH/c1-2-14-5-6(12)7(13-14)15-4-3-8(9,10)11;/h5H,2-4,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWPXCXNOBZSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCCC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2508919.png)
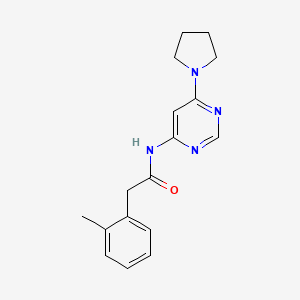
![2-cinnamyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2508921.png)
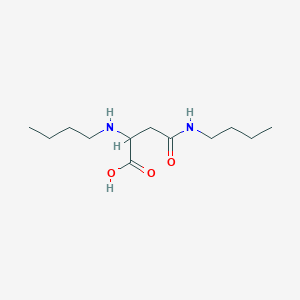
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2508923.png)
![2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline](/img/structure/B2508927.png)
![4-Cyclobutyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2508928.png)
![3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2508930.png)
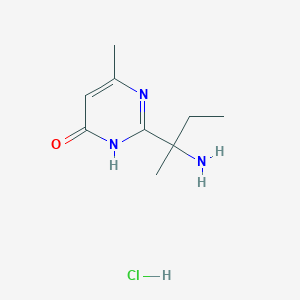
![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)
![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B2508935.png)
